molecular formula C5H13N B145832 2-Aminopentane CAS No. 625-30-9

2-Aminopentane

Cat. No.: B145832
CAS No.: 625-30-9
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopentane can be synthesized through the reaction of pentane with ammonia gas. The specific steps are as follows :

  • Mix pentane and dichloromethane in proportion.
  • Add the mixture to the reaction vessel and introduce ammonia gas.
  • Carry out the reaction at an appropriate temperature and pressure.
  • Filter, distill, and purify the product to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Aminopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminopentane exerts its effects involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or industrial applications.

Comparison with Similar Compounds

  • 1-Methylbutylamine
  • 2-Methylbutylamine
  • 1-Methyl-1-butanamine

Comparison: 2-Aminopentane is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, solubility, and reactivity. These differences make it suitable for specific applications where other amines may not be as effective .

Properties

IUPAC Name

pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870715
Record name 2-Pentanamine
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Molecular Weight

87.16 g/mol
Source PubChem
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CAS No.

63493-28-7, 41444-43-3, 625-30-9
Record name 2-Pentanamine
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Record name sec-Pentylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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